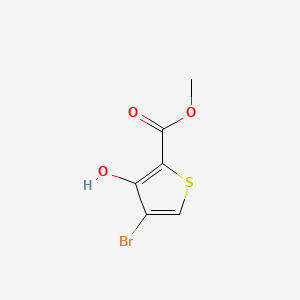

4-Bromo-3-hidroxi-2-carboxilato de metilotiofeno

Descripción general

Descripción

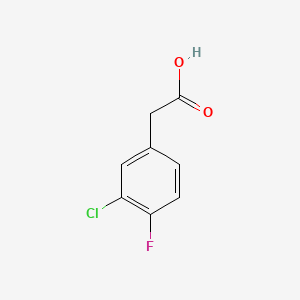

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is a chemical compound with the molecular formula C6H5BrO3S . It has a molecular weight of 237.07 g/mol . This compound is a solid at room temperature .

Synthesis Analysis

The synthesis of the thienopyranone scaffold, which includes Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, begins with the alkylation of this compound with N-acetylmorpholine . Additionally, 3-Alkoxy-4-bromothiophenes were synthesized in three steps from the readily available methyl 2-carboxylate-3-hydroxythiophene .Molecular Structure Analysis

The InChI code for Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is1S/C6H5BrO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3 . The Canonical SMILES representation is COC(=O)C1=C(C(=CS1)Br)O . Physical And Chemical Properties Analysis

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate has a flash point of 103.7°C and a boiling point of 247.9±35.0°C at 760 mmHg . The melting point is between 79-80°C . It is sparingly soluble in water .Aplicaciones Científicas De Investigación

Síntesis del Andamio de Tienopiranona

Este compuesto se utiliza en el proceso de alquilación para sintetizar el andamio de tienopiranona, que es un paso crucial en la creación de diversas estructuras químicas para futuras investigaciones y desarrollo .

Reactante en la Síntesis de Productos Nitro

Sirve como reactante en la síntesis de productos nitro, donde reacciona con el tiofenol para formar nuevos compuestos para su estudio .

Investigación en Ciencia de Materiales

El compuesto encuentra aplicación en la investigación de la ciencia de los materiales, donde sus propiedades se pueden utilizar en la síntesis de nuevos materiales .

Síntesis Química

Está involucrado en los procesos de síntesis química, contribuyendo a la creación de diversos compuestos químicos .

Safety and Hazards

This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection and avoid dust formation . It should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents, bases, and reducing agents .

Mecanismo De Acción

Target of Action

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is a chemical compound used in the synthesis of the thienopyranone scaffold

Mode of Action

The mode of action of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate involves its alkylation with N-acetylmorpholine . This reaction is a key step in the synthesis of the thienopyranone scaffold .

Biochemical Pathways

It plays a crucial role in the synthesis of the thienopyranone scaffold , which may influence various biochemical pathways depending on the final structure of the synthesized compound.

Pharmacokinetics

It’s worth noting that the compound is sparingly soluble in water , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate’s action are primarily related to its role in the synthesis of the thienopyranone scaffold . The specific effects would depend on the final structure of the synthesized compound and its interaction with biological targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. For instance, it should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents, bases, and reducing agents . These precautions help maintain the stability of the compound and ensure its efficacy during use.

Análisis Bioquímico

Biochemical Properties

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in alkylation reactions, where it can modify the structure of target molecules. The hydroxyl group in the compound can form hydrogen bonds with amino acid residues in proteins, potentially affecting their structure and function. Additionally, the bromine atom can participate in halogen bonding, further influencing the interactions with biomolecules .

Cellular Effects

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction. This modulation can result in altered phosphorylation states of proteins, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of methyl 4-bromo-3-hydroxythiophene-2-carboxylate involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 4-bromo-3-hydroxythiophene-2-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored in a dark, dry place at room temperature, but it may degrade under certain conditions, such as exposure to light or moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. These temporal effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of methyl 4-bromo-3-hydroxythiophene-2-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as promoting cell survival and function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects are observed, where a certain dosage level must be reached before significant effects are seen. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .

Metabolic Pathways

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups to facilitate further reactions. The compound may also interact with cofactors like NADH and FADH2, influencing metabolic flux and altering metabolite levels. These interactions can impact cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, methyl 4-bromo-3-hydroxythiophene-2-carboxylate is transported and distributed through interactions with transporters and binding proteins. It may be taken up by cells via specific transporters, such as organic anion transporters, and distributed to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, with higher concentrations potentially leading to more pronounced effects .

Subcellular Localization

The subcellular localization of methyl 4-bromo-3-hydroxythiophene-2-carboxylate is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. These localization patterns are important for understanding the compound’s activity and function within cells .

Propiedades

IUPAC Name |

methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTXASQYKJFRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380589 | |

| Record name | methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95201-93-7 | |

| Record name | methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.